molecular formula C22H18O3 B12898840 2,3-Bis(3-methoxyphenyl)-1-benzofuran CAS No. 61078-00-0

2,3-Bis(3-methoxyphenyl)-1-benzofuran

Cat. No.: B12898840
CAS No.: 61078-00-0
M. Wt: 330.4 g/mol
InChI Key: HQNZXPUXQOZMFM-UHFFFAOYSA-N
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Description

2,3-Bis(3-methoxyphenyl)benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. This particular compound is notable for its two methoxyphenyl groups attached at the 2 and 3 positions of the benzofuran core. Benzofurans are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(3-methoxyphenyl)benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production of benzofuran derivatives, including 2,3-Bis(3-methoxyphenyl)benzofuran, often employs scalable synthetic routes that ensure high purity and yield. These methods may include catalytic processes and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(3-methoxyphenyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

2,3-Bis(3-methoxyphenyl)benzofuran has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,3-Bis(3-methoxyphenyl)benzofuran is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Compared to benzothiophene and indole, it may exhibit different pharmacological profiles and synthetic accessibility .

Properties

CAS No.

61078-00-0

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

2,3-bis(3-methoxyphenyl)-1-benzofuran

InChI

InChI=1S/C22H18O3/c1-23-17-9-5-7-15(13-17)21-19-11-3-4-12-20(19)25-22(21)16-8-6-10-18(14-16)24-2/h3-14H,1-2H3

InChI Key

HQNZXPUXQOZMFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C32)C4=CC(=CC=C4)OC

Origin of Product

United States

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